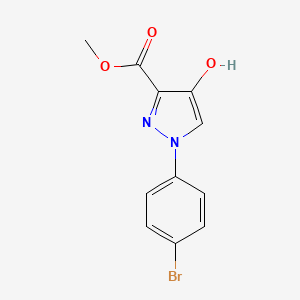
(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of an anthracene core substituted with a naphthyl group and a phenyl group, along with a boronic acid functional group. It is primarily used in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general procedure includes the following steps :
Preparation of Aryl Halide: The starting material, such as 9-bromoanthracene, is prepared through bromination of anthracene.
Suzuki Coupling Reaction: The 9-bromoanthracene is reacted with 3-(naphthalen-1-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or DMF) under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: As mentioned, it is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the anthracene core or the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Anthracenes: Formed through reduction reactions
Applications De Recherche Scientifique
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): Used as a host material in blue OLEDs due to its excellent photophysical properties.
Optoelectronic Devices: Employed in the development of various optoelectronic devices, including photovoltaic cells and sensors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the material from the electrodes.
Charge Transport: The compound facilitates the transport of charges through its conjugated system.
Exciton Formation: Electrons and holes recombine to form excitons.
Emission: The excitons decay radiatively, emitting light in the blue region of the spectrum.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA)
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for use in blue OLEDs, where high efficiency and stability are required .
Propriétés
Formule moléculaire |
C30H21BO2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
[10-(3-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19,32-33H |
Clé InChI |
QJCGXUBGFPUBBG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)
![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)

![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

